

Technical Comparison Guide: 3-Substituted Indazoles in CRAC Channel Blockade

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Compound of Interest

Compound Name: 3-Chloro-6-methoxy-1H-indazole

CAS No.: 362512-38-7

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Executive Summary

The Calcium Release-Activated Calcium (CRAC) channel, composed of Orai1 pore subunits and STIM1 sensors, is a primary therapeutic target for autoimmune disorders. While pyrazole-based inhibitors like BTP2 (YM-58483) and GSK-7975A have established the baseline for potency, they often suffer from off-target effects (e.g., TRP channel interference) or poor metabolic stability.

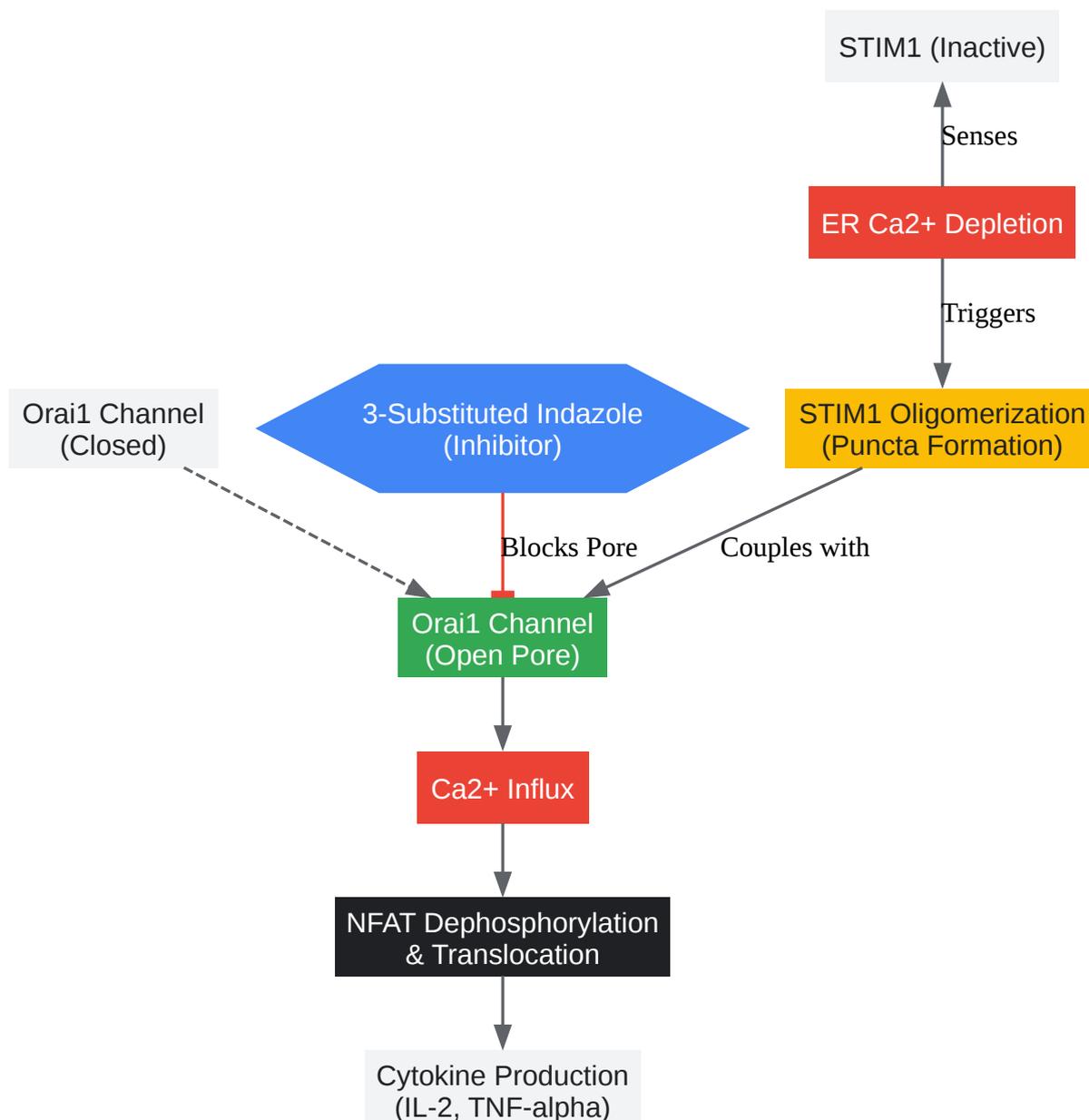
This guide focuses on 3-substituted indazoles (specifically indazole-3-carboxamides), a structural class engineered to rigidify the scaffold and improve selectivity.^[1] Experimental data indicates that while first-generation indazoles (e.g., Compound 12d) may exhibit slightly lower absolute potency (IC₅₀ ~600 nM) compared to BTP2 (IC₅₀ ~10-100 nM), they offer superior selectivity profiles and a distinct Structure-Activity Relationship (SAR) driven by amide linker regiochemistry.

Mechanism of Action & Signaling Pathway^[2]

CRAC channel inhibition prevents the sustainment of high intracellular calcium levels required for the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). Unlike competitive antagonists, 3-substituted indazoles act as pore blockers, binding directly to the Orai1 selectivity filter (E106 residue region), physically occluding Ca²⁺ influx.

Figure 1: CRAC Signaling and Inhibition Node

Visualization of the STIM1-Orai1 activation cascade and the intervention point of Indazole inhibitors.



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Caption: Schematic of the SOCE pathway showing Indazole blockade at the Orai1 pore, preventing downstream NFAT signaling.

Comparative Analysis: Indazoles vs. Industry Standards

The following data aggregates IC₅₀ values from FLIPR (Calcium Flux) and Whole-Cell Patch Clamp assays. Note that IC₅₀ values are assay-dependent; electrophysiology (Patch Clamp) is the gold standard for quantifying channel block.

Table 1: Potency and Selectivity Profile

| Compound Class | Representative Agent | IC ₅₀ (FLIPR - HEK293) | IC ₅₀ (Patch Clamp - RBL/Jurkat) | Mechanism | Selectivity Notes |
|------------------------|----------------------|-----------------------------------|---|-----------------------|--|
| 3-Substituted Indazole | Compound 12d | ~280 nM | 670 nM | Pore Blocker | High selectivity vs. TRPM4/TRPM7. |
| Pyrazole (Benchmark) | BTP2 (YM-58483) | 10 - 30 nM | 100 - 1000 nM* | Pore Modulator | Potent but promiscuous (hits TRPC3/5). Slow onset. |
| Pyrazole (Modern) | GSK-7975A | ~400 nM | 800 nM - 4 μM | Allosteric Pore Block | High Orai1/Orai3 cross-reactivity. |
| Bi-aryl Amide | Synta66 | ~150 nM | 1 - 3 μM | Pore-adjacent | High selectivity; distinct binding site. |

*Note on BTP2: BTP2 shows "use-dependence" and slow kinetics. Its apparent IC50 shifts significantly based on pre-incubation time (e.g., 10 nM with long incubation vs. 1 μ M acute application). Indazoles typically exhibit faster onset/offset kinetics.

Critical SAR Insight: The Linker Regiochemistry

A defining feature of the 3-substituted indazole class is the strict requirement for specific amide regiochemistry.^{[2][3][4][5]}

- Active: Indazole-3-C(=O)NH-Aryl (Carboxamide).
- Inactive: Indazole-3-NHC(=O)-Aryl (Reverse Amide).
- Significance: This sharp SAR cliff suggests a highly specific steric fit within the Orai1 pore vestibule, unlike the more flexible pyrazole equivalents.

Experimental Protocols

To generate the data above, two complementary assays are required. The FLIPR assay provides high-throughput screening, while Patch Clamp confirms direct channel interaction.

Protocol A: FLIPR Calcium Flux Assay (High-Throughput)

Use for: Rapid determination of IC50 and rank-ordering analogs.

- Cell Preparation: Seed HEK293 cells stably expressing Orai1/STIM1 at 40,000 cells/well in black-walled 96-well plates. Incubate overnight.
- Dye Loading:
 - Wash cells with HBSS (with 20 mM HEPES).
 - Load with Fluo-4 AM (2-4 μ M) + Pluronic F-127 (0.02%).
 - Crucial Step: Add Probenecid (2.5 mM) to prevent dye leakage via anion transporters.
 - Incubate 45 mins at 37°C.

- Compound Addition:
 - Add Indazole test compounds (0.1 nM – 10 μ M) in Ca^{2+} -free HBSS.
 - Incubate for 15–30 minutes to allow equilibrium binding.
- Stimulation:
 - Inject Thapsigargin (1 μ M) to deplete ER stores and trigger STIM1.
 - Simultaneously re-introduce CaCl_2 (2 mM) extracellularly.
- Readout: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra or FlexStation.
- Analysis: Calculate
 - . Fit to 4-parameter logistic equation to derive IC_{50} .

Protocol B: Whole-Cell Patch Clamp (Validation)

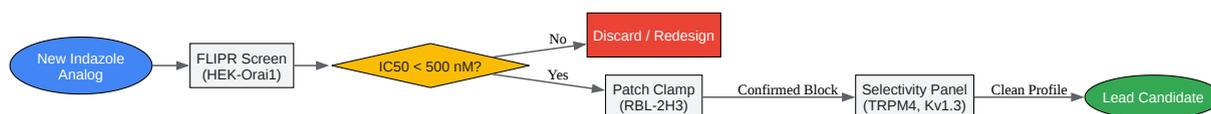
Use for: Confirming mechanism (pore block vs. modulation) and ruling out false positives from fluorescence artifacts.

- Setup: RBL-2H3 or Jurkat T cells on glass coverslips.
- Solutions:
 - Pipette (Intracellular): Cs-Aspartate based (blocks K^+ channels), 10 mM BAPTA (clamps intracellular Ca^{2+} to zero to prevent inactivation), 8 mM MgCl_2 .
 - Bath (Extracellular): [6] Standard Ringer's solution (2 mM Ca^{2+}).
- Configuration: Establish $\text{G}\Omega$ seal, break in for whole-cell mode.
- Induction: Passive store depletion via BAPTA dialysis (wait 2–3 mins for to develop).
- Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV every 2 seconds.

- Measurement:
 - Measure current amplitude at -80 mV (inward Ca²⁺ current).
 - Perfuse Indazole compound.
 - Validation: Current should inhibit rapidly. Apply 10 μM La³⁺ at the end as a control for 100% block.

Figure 2: Experimental Workflow Logic

Decision tree for validating a new Indazole analog.



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Caption: Step-wise validation pipeline from high-throughput screening to lead candidate selection.

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